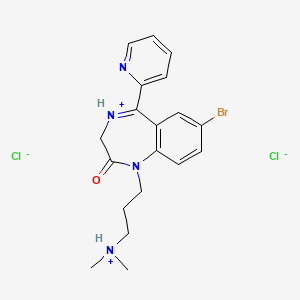![molecular formula C7H8N2S B13744185 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine CAS No. 35149-07-6](/img/structure/B13744185.png)
2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophene with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction leads to the formation of the thieno[3,4-b]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,4-b]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,4-b]pyrazines .
Applications De Recherche Scientifique
2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
- Thieno[3,4-b]pyrazine derivatives
- Pyrrolo[3,4-b]pyrazine
Uniqueness
2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic properties, making it valuable for applications in organic electronics and medicinal chemistry. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous for various chemical transformations and applications .
Propriétés
Numéro CAS |
35149-07-6 |
|---|---|
Formule moléculaire |
C7H8N2S |
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
3-methyl-5,7-dihydrothieno[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8N2S/c1-5-2-8-6-3-10-4-7(6)9-5/h2H,3-4H2,1H3 |
Clé InChI |
DRBDUVZKSXKWJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2CSCC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)




![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)





